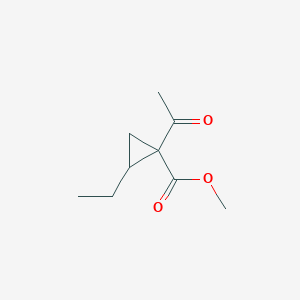
Cyclopropanecarboxylic acid, 1-acetyl-2-ethyl-, methyl ester (9CI)
Description
Cevipabulin fumarate is a synthetic, water-soluble tubulin-binding agent with potential antineoplastic activity. It is widely recognized as a microtubule-stabilizing agent that binds to the vinca-binding site on tubulin, promoting tubulin polymerization and inhibiting tubulin depolymerization . This compound has been investigated for its potential in treating various types of tumors and neoplasms .
Properties
CAS No. |
144465-34-9 |
|---|---|
Molecular Formula |
C9H14O3 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
methyl 1-acetyl-2-ethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H14O3/c1-4-7-5-9(7,6(2)10)8(11)12-3/h7H,4-5H2,1-3H3 |
InChI Key |
YWAQABOXWRBDKC-UHFFFAOYSA-N |
SMILES |
CCC1CC1(C(=O)C)C(=O)OC |
Canonical SMILES |
CCC1CC1(C(=O)C)C(=O)OC |
Synonyms |
Cyclopropanecarboxylic acid, 1-acetyl-2-ethyl-, methyl ester (9CI) |
Origin of Product |
United States |
Preparation Methods
Cevipabulin fumarate is synthesized through a series of chemical reactions involving the formation of a triazolopyrimidine derivative. The synthetic route typically involves the following steps:
Formation of the triazolopyrimidine core: This involves the reaction of appropriate starting materials to form the triazolopyrimidine ring system.
Substitution reactions: Various substituents are introduced onto the triazolopyrimidine core through substitution reactions.
Formation of the fumarate salt: The final step involves the formation of the fumarate salt to enhance the compound’s solubility and stability.
Industrial production methods for cevipabulin fumarate involve optimizing these synthetic routes to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained.
Chemical Reactions Analysis
Cevipabulin fumarate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various solvents (e.g., dimethyl sulfoxide). The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Cevipabulin fumarate has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the mechanisms of microtubule stabilization and polymerization.
Biology: It is used to investigate the role of microtubules in cell division and other cellular processes.
Industry: It is used in the development of new anticancer drugs and other therapeutic agents.
Mechanism of Action
Cevipabulin fumarate exerts its effects by binding to the vinca-binding site on tubulin, promoting the polymerization of tubulin into microtubules. This stabilization of microtubules disrupts the normal dynamics of microtubule assembly and disassembly, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets involved include α-tubulin and β-tubulin, which are the main components of microtubules .
Comparison with Similar Compounds
Cevipabulin fumarate is unique in its dual mechanism of action, combining features of both vinca alkaloids and taxane-site binding agents. Similar compounds include:
Vinblastine: A vinca alkaloid that binds to the vinca-binding site on tubulin and inhibits microtubule polymerization.
Paclitaxel: A taxane that binds to the taxane-binding site on tubulin and promotes microtubule polymerization.
Cevipabulin fumarate’s ability to bind to multiple sites on tubulin and promote microtubule polymerization makes it a promising candidate for further research and development in cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


